全氟庚酸甲酯

描述

Synthesis Analysis

The synthesis of methyl perfluoroheptanoate typically involves the fluorination of heptanoic acid or its methyl ester, employing techniques that ensure the complete substitution of hydrogen atoms with fluorine. This process is crucial for achieving the desired perfluorinated structure, which is responsible for the compound's distinctive properties. The exact methods and conditions for synthesis can vary, depending on the desired yield, purity, and environmental considerations.

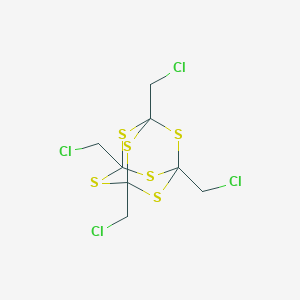

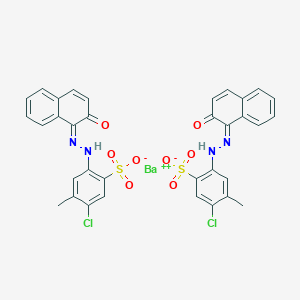

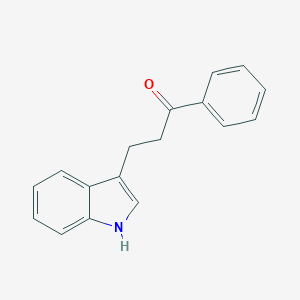

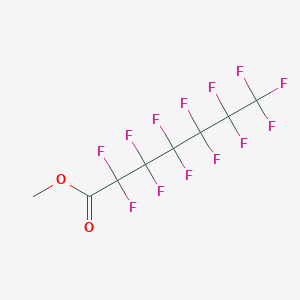

Molecular Structure Analysis

Methyl perfluoroheptanoate features a perfluorinated heptanoic acid chain attached to a methyl ester group. This structure contributes to its chemical and physical properties, including stability and resistance to biological and chemical degradation. The presence of fluorine atoms significantly alters the compound's interactions compared to its non-fluorinated counterparts, affecting its solubility, volatility, and reactivity.

Chemical Reactions and Properties

Due to the strong carbon-fluorine bonds, methyl perfluoroheptanoate exhibits limited reactivity under normal environmental conditions. It does not undergo typical organic reactions such as hydrolysis, oxidation, or photodegradation easily. However, under specific conditions, it can participate in reactions, especially those facilitated by advanced oxidative processes, which can break down the carbon-fluorine bond.

Physical Properties Analysis

Methyl perfluoroheptanoate is characterized by its low surface tension, high thermal stability, and unique phase behavior. These physical properties make it valuable for applications requiring materials that are repellent to both water and oils. Its volatility is relatively low compared to non-fluorinated compounds of similar molecular weight, due to the strong intermolecular forces conferred by the fluorine atoms.

Chemical Properties Analysis

The chemical inertness of methyl perfluoroheptanoate is one of its defining features, attributed to the strength of the carbon-fluorine bonds. This inertness results in resistance to degradation in the environment, leading to persistence and potential bioaccumulation. Despite its chemical stability, concerns about environmental and health impacts of long-chain perfluorinated compounds have led to increased scrutiny and regulatory actions.

References:

- The development of a chronic human health toxicity value for perfluorohexanoic acid highlights the compound's non-carcinogenic and non-genotoxic profile, indicating a lower hazard compared to longer-chain perfluoroalkyl acids (Luz et al., 2019).

- A review on the developmental toxicity of perfluoroalkyl acids demonstrates the need for understanding the hazards associated with these compounds, with a focus on PFOS and PFOA as the most studied examples (Lau et al., 2004).

- The transition to fluorinated alternatives has been reviewed, emphasizing the need for risk assessment and management due to the persistence and potential environmental and health impacts of these chemicals (Wang et al., 2013).

科学研究应用

稳定性和环境持久性:全氟庚酸甲酯在甲醇溶液中表现出有趣的变化,表明其不稳定。这种不稳定性可能导致在某些条件下形成甲酯和甲酸甲酯。此特性对于环境研究中的准确量化至关重要 (Hanari et al., 2014).

环境污染和替代产品:研究表明,全氟烷基物质(包括全氟庚酸甲酯)在环境中的含量显着增加,尤其是在工业区附近。这些化合物通常是由于某些全氟化合物的逐步淘汰而产生的 (Newton et al., 2017).

对人类生殖健康的影响:已经研究了接触全氟烷基物质(包括全氟庚酸甲酯)对其对人类生殖健康的影响的潜力,特别是对精子 DNA 甲基化水平的影响 (Leter et al., 2014).

在大西洋中的分布:研究记录了全氟烷基化合物在大西洋中的分布,全氟庚酸甲酯是检测到的化合物之一。这项研究突出了这些物质的广泛分布和环境存在 (Ahrens et al., 2009).

与 DNA 甲基化的关联:观察到接触全氟烷基酸与 DNA 甲基化之间存在关联,这可能对心血管风险和其他健康结果产生影响 (Watkins et al., 2014).

生物固体和环境污染:事实证明,使用被全氟化学品(包括全氟庚酸甲酯)污染的生物固体会导致地表水和井水中这些化合物的浓度升高,表明它们的流动性和环境影响 (Lindstrom et al., 2011).

分析方法开发:已经开发了用于量化全氟化学品(包括全氟庚酸甲酯)的方法,例如人全血等生物样品中,突出了这些化合物在生物监测和健康研究中的重要性 (Kärrman et al., 2005).

合成应用:全氟烷基-2-炔酸甲酯(包括全氟庚酸甲酯)已被用作各种全氟烷基化化合物合成中的重要底物,证明了它们在化学合成和工业应用中的重要性 (Sun et al., 2016).

安全和危害

Methyl perfluoroheptanoate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

属性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHROQORAJUWVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335703 | |

| Record name | Methyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl perfluoroheptanoate | |

CAS RN |

14312-89-1 | |

| Record name | Methyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Tridecafluoroheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。